4-Methylthiophen-2-amine
Overview
Description
Scientific Research Applications
Affinitychromic Polythiophenes
Bernier et al. (2002) discuss the creation of postfunctionalizable and chromic polythiophenes. These polymers can interact with various analytes, showing color changes, which is significant for high-throughput screening and drug discovery applications (Bernier et al., 2002).
Antimicrobial Activity
Prasad et al. (2017) report on 2-aminothiophenes, highlighting their biological activities like antimicrobial, antifungal, and anti-inflammatory properties. The study focuses on the synthesis and antibacterial activity of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives (Prasad et al., 2017).
Gewald Reaction and Metal Sensors
Abaee et al. (2017) detail a four-component reaction using 2-aminothiophene-3-carbonitrile for developing 2-arylthieno[2,3-d]pyrimidin-4-amines. These compounds have potential applications as metal sensors due to their photophysical properties (Abaee et al., 2017).
Optical Chemo- and Biosensors
Béra-Abérem et al. (2004) synthesized fluorescent, chromic polythiophenes for the detection of different analytes. These polymers can be utilized in developing biosensors (Béra-Abérem et al., 2004).
Kinetics in Nucleophilic Substitution Reactions
Castro et al. (2011) examined the kinetics of reactions involving O-aryl S-aryl dithiocarbonates and secondary alicyclic amines. This research provides insights into reaction mechanisms relevant to pharmaceutical and chemical synthesis processes (Castro et al., 2011).
Copper Complexes and Metalloenzymes
Castillo et al. (2012) investigated copper complexes with mixed benzimidazole/thioether donors. These studies are significant for understanding the role of these complexes in biological systems, particularly metalloenzymes (Castillo et al., 2012).
Nucleophilic Aromatic Substitution
D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution on nitrothiophenes. This research is critical for developing synthetic methods in organic chemistry (D’Anna et al., 2006).
VOC Sensing Properties
Öztürk et al. (2016) explored the use of Poly(3-methylthiophene) thin films in sensing volatile organic compounds (VOCs). This has applications in environmental monitoring and safety (Öztürk et al., 2016).
Environmental Remediation
Hussein (2018) synthesized eco-friendly polythiophene(keto-amine)s for environmental remediation, particularly in the selective extraction of metal ions (Hussein, 2018).
properties
IUPAC Name |
4-methylthiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCUWLXJWHXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481535 | |
Record name | 4-Methyl-thiophen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophen-2-amine | |
CAS RN |
14770-82-2 | |
Record name | 4-Methyl-thiophen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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